molecular formula C22H15ClN2O2 B290281 2-CHLORO-3-{[4-(PHENYLAMINO)PHENYL]AMINO}-1,4-DIHYDRONAPHTHALENE-1,4-DIONE

2-CHLORO-3-{[4-(PHENYLAMINO)PHENYL]AMINO}-1,4-DIHYDRONAPHTHALENE-1,4-DIONE

Cat. No.: B290281
M. Wt: 374.8 g/mol
InChI Key: BUDJJOFTUPGGEJ-UHFFFAOYSA-N
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Description

2-CHLORO-3-{[4-(PHENYLAMINO)PHENYL]AMINO}-1,4-DIHYDRONAPHTHALENE-1,4-DIONE is an organic compound that belongs to the class of naphthoquinones. This compound is characterized by the presence of two anilino groups attached to a naphthoquinone core, with a chlorine atom at the third position. Naphthoquinones are known for their diverse biological activities and are widely used in various fields, including medicine, chemistry, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-CHLORO-3-{[4-(PHENYLAMINO)PHENYL]AMINO}-1,4-DIHYDRONAPHTHALENE-1,4-DIONE typically involves the reaction of 2,3-dichloronaphthoquinone with aniline derivatives. One common method is the nucleophilic substitution reaction where 2,3-dichloronaphthoquinone reacts with 4-anilinoaniline in the presence of a base such as sodium hydroxide. The reaction is usually carried out in a solvent like ethanol or methanol under reflux conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The reaction mixture is typically subjected to purification processes such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-CHLORO-3-{[4-(PHENYLAMINO)PHENYL]AMINO}-1,4-DIHYDRONAPHTHALENE-1,4-DIONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the naphthoquinone core to hydroquinone.

    Substitution: The chlorine atom at the third position can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Hydroquinone derivatives.

    Substitution: Various substituted naphthoquinones depending on the nucleophile used.

Scientific Research Applications

2-CHLORO-3-{[4-(PHENYLAMINO)PHENYL]AMINO}-1,4-DIHYDRONAPHTHALENE-1,4-DIONE has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Used in the production of dyes and pigments

Mechanism of Action

The mechanism of action of 2-CHLORO-3-{[4-(PHENYLAMINO)PHENYL]AMINO}-1,4-DIHYDRONAPHTHALENE-1,4-DIONE involves its interaction with cellular components. The compound can undergo redox reactions, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can lead to cell damage and apoptosis. The compound may also interact with specific enzymes and proteins, affecting their function and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Anilinoanilino)-3-bromonaphthoquinone
  • 2-(4-Anilinoanilino)-3-methylnaphthoquinone
  • 2-(4-Anilinoanilino)-3-nitronaphthoquinone

Uniqueness

2-CHLORO-3-{[4-(PHENYLAMINO)PHENYL]AMINO}-1,4-DIHYDRONAPHTHALENE-1,4-DIONE is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine atom can participate in various substitution reactions, making the compound versatile for chemical modifications. Additionally, the compound’s redox properties and ability to generate ROS make it a valuable tool in biological research .

Properties

Molecular Formula

C22H15ClN2O2

Molecular Weight

374.8 g/mol

IUPAC Name

2-(4-anilinoanilino)-3-chloronaphthalene-1,4-dione

InChI

InChI=1S/C22H15ClN2O2/c23-19-20(22(27)18-9-5-4-8-17(18)21(19)26)25-16-12-10-15(11-13-16)24-14-6-2-1-3-7-14/h1-13,24-25H

InChI Key

BUDJJOFTUPGGEJ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NC2=CC=C(C=C2)NC3=C(C(=O)C4=CC=CC=C4C3=O)Cl

Canonical SMILES

C1=CC=C(C=C1)NC2=CC=C(C=C2)NC3=C(C(=O)C4=CC=CC=C4C3=O)Cl

Origin of Product

United States

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